2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Lipophilicity Halogen bonding Thiosemicarbazone SAR

2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate (CAS 769152-24-1) is a fully synthetic, multi-functionalized aryl thiosemicarbazone-hydrazone hybrid bearing a 3-bromobenzoate ester terminus. It belongs to the thiosemicarbazone class of compounds — a scaffold extensively associated with anticancer, antimicrobial, antiviral, and antiparasitic activities.

Molecular Formula C23H20BrN3O3S
Molecular Weight 498.4 g/mol
CAS No. 769152-24-1
Cat. No. B12021157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate
CAS769152-24-1
Molecular FormulaC23H20BrN3O3S
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC
InChIInChI=1S/C23H20BrN3O3S/c1-15-5-3-8-19(11-15)26-23(31)27-25-14-16-9-10-20(21(12-16)29-2)30-22(28)17-6-4-7-18(24)13-17/h3-14H,1-2H3,(H2,26,27,31)/b25-14+
InChIKeyKPKOAJRNOQEGRM-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate (CAS 769152-24-1): Structural Identity, Class, and Procurement Baseline


2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate (CAS 769152-24-1) is a fully synthetic, multi-functionalized aryl thiosemicarbazone-hydrazone hybrid bearing a 3-bromobenzoate ester terminus. It belongs to the thiosemicarbazone class of compounds — a scaffold extensively associated with anticancer, antimicrobial, antiviral, and antiparasitic activities [1]. The compound is catalogued as SALOR-INT L389366-1EA within Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals intended for early-discovery screening . Its molecular formula is C23H20BrN3O3S, with a molecular weight of 498.4 g/mol . Critically, this compound has no reported biological activity in ChEMBL, no associated publications, and no clinical trial history, as confirmed by the ZINC database [2]. Sigma-Aldrich explicitly states that it does not collect analytical data for AldrichCPR products and sells them 'AS-IS' with all sales final .

Why In-Class Thiosemicarbazone Analogs Cannot Substitute for CAS 769152-24-1: Structural and Physicochemical Non-Interchangeability


Within the SALOR-INT sub-library of toluidinocarbothioyl-carbohydrazonoyl-phenyl benzoates, at least five structurally distinct analogs exist — each differing in halogenation pattern, benzoate ester substituent, acyl linker atom (S vs. O), or phenyl-core substitution. These structural variations are not cosmetic: the thiosemicarbazone literature demonstrates that halogen identity and position, thio-versus-oxo acyl linkage, and ester lipophilicity all modulate metal-chelation capacity, cellular permeability, and target-binding affinity [1]. For example, replacing the 3-bromobenzoate with a 4-methylbenzoate (CAS 767310-28-1) eliminates the heavy halogen, abolishing potential halogen-bonding interactions and reducing lipophilicity by approximately 1 logP unit [2]. Similarly, substituting the thiocarbonyl (C=S) with a carbonyl (C=O) — as in the oxo analog CAS 477730-21-5 — fundamentally alters the metal-coordination donor set (N,N,S → N,N,O), which the literature consistently associates with divergent biological profiles [3]. Generic substitution within this series without experimental validation therefore risks selecting a compound with meaningfully different physicochemical and potential pharmacological behavior.

Quantitative Differentiation Evidence for CAS 769152-24-1 Versus Closest Analogs


Meta-Bromobenzoate Ester: Lipophilicity and Halogen-Bonding Differentiation vs. 4-Methylbenzoate Analog (CAS 767310-28-1)

The target compound incorporates a 3-bromobenzoate ester (meta-Br), whereas the closest analog CAS 767310-28-1 bears a 4-methylbenzoate ester with no halogen. Computed physicochemical data from ZINC show the target has a cLogP of 6.186 and tPSA of 67 Ų [1]. The 4-methylbenzoate analog (C24H23N3O3S, MW 433.5, no bromine) has a predicted cLogP approximately 1 unit lower based on standard fragment contributions of aromatic bromine . In the broader thiosemicarbazone literature, bromo substituents on the aryl ring have been demonstrated to greatly increase antiparasitic activity compared to non-halogenated derivatives: Moreira et al. (2014) reported that 'hydrophobic and bulky substituents, such as bromo, biphenyl and phenoxyl groups, greatly increased antiparasitic activity' in a systematic SAR study of aryl thiosemicarbazones [2]. Additionally, a study of 3-bromophenyl thiosemicarbazones identified the 3-bromophenyl-2′-fluorophenyl thiosemicarbazone as the most active cathepsin L inhibitor in its series [3]. These class-level observations support the inference that the 3-bromobenzoate ester in the target compound confers differentiated lipophilicity and potential halogen-bonding capacity not present in the non-halogenated 4-methylbenzoate analog.

Lipophilicity Halogen bonding Thiosemicarbazone SAR Drug-likeness

Thiocarbonyl (C=S) vs. Carbonyl (C=O) Acyl Linker: Metal-Chelation and Biological Profile Differentiation vs. Oxo Analog (CAS 477730-21-5)

The target compound contains a thiocarbonyl (C=S) group in the carbohydrazonoyl linker, defining it as a thiosemicarbazone. Its closest oxo analog, CAS 477730-21-5, replaces this sulfur with oxygen (C=O), making it a semicarbazone-type compound (C24H20BrN3O5, MW 510.3) [1]. This single-atom substitution fundamentally changes the metal-coordination donor set from N,N,S (thiosemicarbazone) to N,N,O (semicarbazone). The literature consistently reports that thiosemicarbazones form more stable chelates with transition metals (Cu, Fe, Zn) than their semicarbazone counterparts, and that this chelation capacity is mechanistically linked to their anticancer and antimicrobial activities [2]. A 2022 review concluded that 'their capacity to combine with metals to create chelates is thought to be related to their biological actions' [3]. Furthermore, a systematic comparison of halogenated semicarbazones and thiosemicarbazones by Conicet researchers (2019) demonstrated that m-fluoroacetophenone thiosemicarbazone (IC50 = 3.1 ± 0.4 μM in CT26; 4.9 ± 0.5 μM in B16) was more potent than its semicarbazone counterpart (IC50 = 7.2 ± 0.5 μM in CT26; 8.1 ± 0.2 μM in B16), representing a 2.3-fold and 1.7-fold potency advantage for the thiosemicarbazone form, respectively [4]. While these data are from structurally distinct thiosemicarbazones, they establish a consistent class-level trend: the C=S → C=O substitution produces a measurable reduction in cytotoxic potency.

Metal chelation Thiosemicarbazone vs. semicarbazone Donor atom set Anticancer mechanism

2-Methoxy Phenyl Core Substitution Pattern: Positional Isomer Differentiation from 4-Bromo Core Analogs (CAS 868604-96-0 and 868606-68-2)

The target compound features a 2-methoxy substituent on the central phenyl ring with the hydrazonoyl linker at the 4-position and the 3-bromobenzoate ester at the phenolic oxygen. This contrasts with analogs such as CAS 868604-96-0, which has a 4-bromo substituent directly on the central phenyl ring and a 3,4-dimethoxybenzoate ester (C24H22BrN3O4S) , and CAS 868606-68-2, which places bromine at the 4-position of the central phenyl ring with an anilinocarbothioyl (rather than toluidinocarbothioyl) group and a 4-ethoxybenzoate ester (C23H20BrN3O3S) [1]. These positional isomer variations relocate the heavy halogen from the terminal ester (target) to the central phenyl core (comparators), altering the molecular shape, electrostatic distribution, and potential target interactions. The target is the only member of this sub-series that places bromine exclusively on the terminal benzoate ester while retaining a 2-methoxy group on the central phenyl ring and a 3-toluidinocarbothioyl group on the hydrazone terminus.

Positional isomerism Regioisomer Pharmacophore geometry Scaffold uniqueness

AldrichCPR Procurement Status: AS-IS Sale with No Analytical Data — A Critical Differentiator for Quality Assurance Planning

CAS 769152-24-1 is sold by Sigma-Aldrich under the AldrichCPR (Chemical Portfolio for Research) designation as part of the SALOR-INT (Sigma Aldrich Library of Rare Chemicals – International) collection [1]. Sigma-Aldrich's standard AldrichCPR terms explicitly state: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights' . This procurement status is uniform across all AldrichCPR products, including the comparator analogs (CAS 767310-28-1, 477730-21-5, 868604-96-0, etc.) . However, it represents a critical operational consideration distinct from compounds sold with full Certificates of Analysis: any laboratory procuring this compound must budget for independent identity verification (e.g., NMR, LCMS) and purity assessment before use in quantitative assays.

Procurement Quality assurance AldrichCPR Analytical data Screening library

Drug-Likeness Boundary Profile: cLogP Exceeds Lipinski Threshold — Differentiation from More Compliant Analogs

The target compound has a computed cLogP of 6.186, which exceeds the Lipinski Rule of Five threshold of 5.0 for drug-likeness [1]. Its molecular weight (498.4 Da) and tPSA (67 Ų) remain within acceptable ranges, but the elevated cLogP places this compound in a high-lipophilicity space associated with potential solubility limitations, high protein binding, and phospholipidosis risk [2]. In contrast, the non-brominated 4-methylbenzoate analog (CAS 767310-28-1, MW 433.5, no Br) is predicted to have a cLogP below 5.5, placing it closer to Lipinski-compliant space . The oxo analog (CAS 477730-21-5, C24H20BrN3O5) has a higher molecular weight (510.3 Da) but the replacement of sulfur with oxygen may modestly reduce logP relative to the thio form. Among the identified comparators, CAS 767313-96-2 (C23H21N3O3S, MW 419.5, no halogen, no methoxy on core) is predicted to be the most drug-like with the lowest cLogP in the series. These drug-likeness differences have practical implications for assay compatibility: the target compound's high lipophilicity may require DMSO stock solutions with attention to precipitation, and may show non-specific binding in biochemical assays.

Drug-likeness Lipinski Rule of Five ADMET Permeability cLogP

Recommended Application Scenarios for CAS 769152-24-1 Based on Structural and Physicochemical Differentiation Evidence


Phenotypic Screening in Intracellular or Cell-Based Assays Requiring High Membrane Permeability

With a cLogP of 6.186 — exceeding the Lipinski threshold — CAS 769152-24-1 is predicted to have high passive membrane permeability [1]. This profile, combined with the thiosemicarbazone scaffold's known capacity for intracellular metal chelation [2], makes the compound a rational choice for phenotypic screens targeting intracellular parasites (e.g., T. cruzi, Leishmania spp.), where the bromo-substituent literature precedent supports enhanced antiparasitic activity [3]. The compound's high lipophilicity should be factored into assay design, including DMSO stock concentration limits and controls for non-specific binding. For this application, the non-brominated 4-methylbenzoate analog (CAS 767310-28-1, lower cLogP) would be predicted to have lower membrane permeability and potentially reduced intracellular exposure.

Metal-Chelation-Dependent Target Screening (Fe/Cu/Zn-Dependent Enzymes or Pathways)

The thiocarbonyl (C=S) group in the carbohydrazonoyl linker provides an N,N,S donor set capable of forming stable chelates with biologically relevant transition metals (Fe²⁺/³⁺, Cu²⁺, Zn²⁺) [1]. This differentiates the target from the oxo analog CAS 477730-21-5 (N,N,O donor set), which the literature suggests forms less stable metal complexes [2]. Screening applications targeting ribonucleotide reductase, topoisomerase IIα, or other metal-dependent enzymes — where thiosemicarbazone iron chelation is a validated mechanism [3] — would benefit from selecting the thiosemicarbazone (C=S) form. The presence of the 3-bromobenzoate ester may further modulate metal-binding affinity through electronic effects on the hydrazone nitrogen.

SAR Library Expansion Around Halogenated Thiosemicarbazone-Benzoyl Hydrazone Hybrids

CAS 769152-24-1 occupies a unique position within the SALOR-INT toluidinocarbothioyl-carbohydrazonoyl-phenyl benzoate series as the only member combining: (i) 2-methoxy on the central phenyl ring, (ii) 3-toluidinocarbothioyl on the hydrazone terminus, (iii) hydrazonoyl linker at the 4-position, and (iv) 3-bromobenzoate ester [1]. This specific combination is not duplicated in any of the identified analogs (CAS 767310-28-1, 477730-21-5, 767313-96-2, 868604-96-0, 868606-68-2). For medicinal chemistry teams building SAR around this phenotype, the target compound serves as a reference point for systematically probing: bromine positional effects (terminal ester vs. core ring), thio vs. oxo linker effects, and benzoate substituent SAR. Procurement of the full analog set along with the target enables a matrix-based SAR exploration.

In-House QC-Validated Screening with Independent Analytical Characterization

Given that Sigma-Aldrich sells this AldrichCPR product without analytical data and on an 'AS-IS, all sales final' basis [1], the compound is best suited for laboratories with established in-house analytical chemistry capabilities (NMR, LCMS, HPLC). Before any biological assay, the procuring laboratory must confirm identity and assess purity independently [2]. This procurement characteristic is uniform across the entire comparator set (all AldrichCPR), so no analog offers an advantage in vendor-provided quality assurance. However, laboratories without in-house analytical infrastructure should consider sourcing from alternative vendors (e.g., EvitaChem, which lists this compound as EVT-12154366) who may provide characterization data [3], though such data availability should be confirmed directly with the supplier.

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